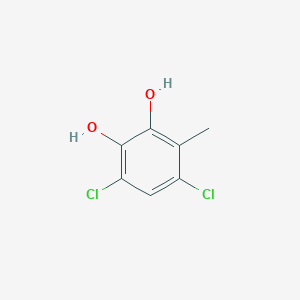

4,6-Dichloro-3-methylcatechol

Beschreibung

Contextual Significance within Contemporary Chemical and Biochemical Science

4,6-Dichloro-3-methylcatechol is a significant intermediate in the microbial degradation of certain chlorinated aromatic compounds. Specifically, it is a central metabolite in the breakdown of dichlorotoluenes by various bacterial strains, such as Ralstonia sp. strain PS12. nih.govresearchgate.net This bacterium can utilize 2,4-, 2,5-, and 3,4-dichlorotoluene (B105583) as growth substrates, with this compound being a key product of the initial enzymatic reactions. nih.govresearchgate.net The degradation process involves a chlorocatechol ortho cleavage pathway, which is a common mechanism for the aerobic breakdown of chloroaromatic compounds. nih.gov

The study of this compound is also relevant to understanding the environmental fate of chlorinated pollutants. Chlorinated catechols, in general, are formed as intermediates during the degradation of various chlorinated aromatic compounds, including those found in industrial effluents like those from pulp mills. researchgate.net The presence and transformation of these compounds in the environment are of considerable interest due to their potential toxicity. nih.govoup.com Research into the enzymatic pathways that degrade this compound and other related compounds is crucial for developing bioremediation strategies for contaminated sites.

Overview of Research Trajectories for Related Halogenated Catechols

The study of this compound is part of a broader research effort into the metabolism and environmental impact of halogenated catechols. These compounds exhibit diverse behaviors in terms of their biodegradability, enzymatic transformations, and toxicity, largely influenced by the number and position of their halogen substituents.

Research has shown that different microorganisms have evolved specific enzymatic pathways to handle various halogenated catechols. For instance, some bacteria utilize a meta-cleavage pathway for certain chlorocatechols, while the ortho-cleavage pathway is more common. nih.gov The efficiency and products of these pathways can vary significantly between different isomers. For example, the degradation of 3,4-dichloro-6-methylcatechol proceeds via a linear pathway, whereas this compound is degraded through a branched metabolic route. nih.govresearchgate.net

The toxicity of halogenated catechols also varies with their structure. Generally, acute and membrane toxicity increase with a higher degree of chlorination. nih.govoup.com However, the interaction with other substances, such as heavy metals, can lead to complex toxicological effects. For instance, copper increases the toxicity of catechol and 4-monochlorocatechol but decreases the toxicity of more highly chlorinated catechols like 3,5-dichlorocatechol. nih.govoup.com

Interactive Data Table: Comparative Research Findings on Halogenated Catechols

| Compound | Degradation Pathway | Key Enzymes | Notable Research Findings |

| This compound | Branched ortho-cleavage pathway | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase | Subject to both 1,4- and 3,6-cycloisomerization. researchgate.netasm.org |

| 3,4-Dichloro-6-methylcatechol | Linear ortho-cleavage pathway | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase | Quantitatively transformed into a single dienelactone. nih.govresearchgate.net |

| 3,6-Dichloro-4-methylcatechol | Predominantly ortho-cleavage pathway | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase | Undergoes both 1,4- and 3,6-cycloisomerization. researchgate.net |

| 3-Chlorocatechol | Can be degraded by both ortho- and meta-cleavage pathways | Chlorocatechol 1,2-dioxygenase (ortho), Catechol 2,3-dioxygenase (meta) | The meta-cleavage pathway was once thought to be impossible for this compound. nih.gov |

| 4-Chlorocatechol (B124253) | Degraded via the ortho-cleavage pathway | Chlorocatechol 1,2-dioxygenase | Serves as an intermediate in the degradation of compounds like 2,4-dichlorophenoxyacetic acid. acs.org |

| Tetrachlorocatechol | Recalcitrant but can be degraded by specialized enzymes | Broad-spectrum Chlorocatechol 1,2-dioxygenase (e.g., TetC) | Previously considered a strong inhibitor of ortho-cleaving dioxygenases. nih.gov |

Identification of Key Research Gaps and Emerging Investigative Areas

Despite significant progress in understanding the metabolism of halogenated catechols, several research gaps and emerging areas of investigation remain.

One of the key unresolved questions is the ultimate fate of chlorocatechols in anaerobic environments, particularly in sediments. researchgate.net While aerobic degradation pathways are relatively well-characterized, the anaerobic transformation and mineralization of these compounds are less understood.

Another emerging area is the discovery and characterization of novel enzymes with broader substrate specificities for highly chlorinated catechols. nih.gov Many highly halogenated aromatic compounds are resistant to degradation, and identifying enzymes that can effectively break them down is a major goal for bioremediation. The study of the evolution of these catabolic pathways and the genetic basis for their development in microorganisms is also a frontier of research. nih.govnih.gov

Furthermore, the complex interactions between halogenated catechols and other environmental contaminants, such as heavy metals, warrant further investigation. nih.govoup.com Understanding these synergistic or antagonistic effects is crucial for accurate environmental risk assessment. The potential for halogenated catechols to act as endocrine disruptors is another area that requires more in-depth study. plos.org

Finally, while the primary degradation pathways have been elucidated for many of these compounds, the complete metabolic networks and the regulation of the involved genes are not fully understood. asm.org Future research will likely focus on systems-level approaches to unravel the intricate metabolic and regulatory networks that govern the biodegradation of halogenated catechols.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

374591-33-0 |

|---|---|

Molekularformel |

C7H6Cl2O2 |

Molekulargewicht |

193.02 g/mol |

IUPAC-Name |

4,6-dichloro-3-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H6Cl2O2/c1-3-4(8)2-5(9)7(11)6(3)10/h2,10-11H,1H3 |

InChI-Schlüssel |

WHZYTTYRNXQNQF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1Cl)Cl)O)O |

Kanonische SMILES |

CC1=C(C(=C(C=C1Cl)Cl)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dichloro 3 Methylcatechol

Strategies for Regioselective Functionalization of Aromatic Precursors to 4,6-Dichloro-3-methylcatechol

The creation of this compound hinges on the precise, regioselective functionalization of aromatic precursors. This requires meticulous control over the introduction of each functional group to achieve the desired 3-methyl, 4,6-dichloro substitution pattern on the catechol ring. The process can be envisioned as a multi-step sequence involving halogenation, methylation, and hydroxylation, where the order and method of these steps dictate the success of the synthesis.

Controlled halogenation is critical for introducing chlorine atoms at the specific C4 and C6 positions of the catechol or a precursor molecule. The primary challenge lies in achieving high regioselectivity, as aromatic rings can be halogenated at multiple sites.

Electrophilic Aromatic Substitution: The direct chlorination of a 3-methylcatechol (B131232) precursor is a common approach. This reaction is a type of electrophilic aromatic substitution. wikipedia.org Reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be used. However, due to the activating nature of the hydroxyl and methyl groups, these reactions can yield a mixture of chlorinated isomers. To enhance selectivity, Lewis acid catalysts like AlCl₃ or FeBr₃ are often employed to polarize the halogen molecule, creating a stronger electrophile and directing the substitution. mt.com

Free-Radical Halogenation: While typically used for alkanes, free-radical pathways can occur with alkyl-substituted aromatics under UV light. wikipedia.org However, this method generally offers poor selectivity for aromatic ring positions and can lead to a statistical distribution of products, making it less suitable for the precise synthesis of this compound. wikipedia.org

Modern Catalytic Methods: Recent advancements focus on transition metal-catalyzed C-H bond halogenation. beilstein-journals.org Copper-based catalysts, for example, can facilitate the selective ortho-halogenation of phenols. beilstein-journals.org These methods often use directing groups to guide the halogen to a specific C-H bond, offering superior control over regioselectivity compared to traditional electrophilic substitution. beilstein-journals.org

Table 1: Comparison of Halogenation Methods for Aromatic Precursors

| Method | Reagent(s) | Catalyst | Key Characteristics | Selectivity |

|---|---|---|---|---|

| Electrophilic Substitution | Cl₂, SO₂Cl₂ | Lewis acids (e.g., AlCl₃) | Classic method for aromatic halogenation. mt.com | Moderate to Good |

| Free-Radical Halogenation | Cl₂ | UV light | Generally non-selective for aromatic rings; risk of multiple products. wikipedia.org | Poor |

The introduction of the methyl group at the C3 position can be accomplished at different stages of the synthesis, either on the initial catechol ring or on an earlier precursor.

Starting with Methylated Precursors: A common strategy is to begin with a commercially available methylated aromatic compound, such as 3-methylphenol (m-cresol) or toluene. This approach simplifies the synthesis by having the methyl group already in the correct position relative to other functional groups that will be introduced later.

Demethylation Routes: An alternative pathway involves the demethylation of a methoxy-substituted precursor. For instance, the synthesis of 4-methylcatechol can be achieved from 2-methoxy-4-methylphenol using hydrogen bromide as a demethylation reagent. google.com This strategy is useful when the methoxy group serves as a protecting or directing group during earlier synthetic steps.

Biocatalytic Methylation: Certain microbial pathways can produce methylated catechols. For example, Pseudomonas putida can convert toluene into 3-methylcatechol, demonstrating a biological route for methyl group introduction and subsequent dihydroxylation. wur.nl

The defining feature of a catechol is the presence of two hydroxyl groups on adjacent carbons of the benzene (B151609) ring.

Hydroxylation of Phenols: If the synthesis begins with a substituted phenol (B47542) (e.g., 3-methyl-4,6-dichlorophenol), the second hydroxyl group must be introduced ortho to the existing one. This can be achieved through various chemical oxidation methods, although controlling the position can be challenging.

Dihydroxylation of Aromatics: A more elegant and increasingly studied approach is the direct dihydroxylation of a non-phenolic precursor. This is a hallmark of certain biological systems. For instance, the degradation of dichlorotoluenes by bacteria like Ralstonia sp. PS12 proceeds through dichloromethylcatechol intermediates. researchgate.net The transformation is catalyzed by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring in a single, highly regioselective step. researchgate.net This enzymatic pathway represents a powerful method for forming the catechol moiety under mild conditions. wur.nl

Development of Novel and Sustainable Synthetic Routes

Modern chemical synthesis emphasizes the development of efficient, cost-effective, and environmentally benign processes. This has led to the exploration of advanced catalytic systems and the application of green chemistry principles in the synthesis of this compound.

Catalysis offers a route to more selective and efficient reactions, minimizing waste and energy consumption. yale.edu Both chemical and biological catalysts are being explored for the synthesis of substituted catechols.

Chemo-catalysis: Transition-metal catalysts are at the forefront of modern synthetic chemistry. As mentioned, copper-catalyzed systems can achieve highly regioselective C-H halogenation. beilstein-journals.org Similarly, palladium catalysts are used in cross-coupling reactions, which could be part of a multi-step synthesis to build the substituted aromatic ring. These catalysts often operate under milder conditions than traditional stoichiometric reagents and can be used in smaller amounts. solubilityofthings.com

Biocatalysis (Enzymatic Synthesis): The use of enzymes offers significant advantages in terms of selectivity and sustainability.

Halogenating Enzymes: Flavin-dependent halogenases (FDHs) and vanadium-dependent haloperoxidases (V-HPOs) are enzymes that can catalyze the regioselective halogenation of aromatic substrates. researchgate.netnih.gov Integrating these enzymes into a synthetic pathway could provide a green alternative to traditional chemical chlorination.

Dioxygenase Enzymes: As seen in the microbial degradation of chlorinated toluenes, dioxygenases are highly efficient at creating the catechol structure from substituted benzenes. researchgate.net Toluene dioxygenase from Pseudomonas putida, for example, catalyzes the first step in converting toluene to 3-methylcatechol. wur.nl Harnessing these enzymes in a controlled biocatalytic process could provide a direct and sustainable route to the core catechol structure.

Table 2: Comparison of Synthetic Approaches

| Approach | Method | Key Advantages | Key Challenges |

|---|---|---|---|

| Conventional | Stepwise electrophilic substitution, oxidation, etc. | Utilizes well-established reactions. | Often requires harsh conditions, stoichiometric reagents, and can produce significant waste. |

| Chemo-catalytic | Transition-metal catalyzed C-H functionalization. | High selectivity, milder conditions, improved atom economy. beilstein-journals.orgsolubilityofthings.com | Catalyst cost and removal from the final product can be concerns. |

| Biocatalytic | Whole-cell or isolated enzyme catalysis (e.g., dioxygenases, halogenases). | Unmatched selectivity, mild aqueous conditions, renewable. wur.nlresearchgate.net | Enzyme stability and substrate scope can be limiting. |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of this compound can be made more sustainable by adhering to these principles.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu Catalytic routes, particularly biocatalytic ones, improve selectivity and reduce the formation of unwanted by-products, thereby minimizing waste. solubilityofthings.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu C-H activation and enzymatic reactions are often more atom-economical than classical methods that require protecting groups or stoichiometric reagents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste and cost. solubilityofthings.com

Safer Solvents and Auxiliaries: Biocatalytic reactions often use water as a solvent, which is non-toxic and environmentally benign. rsc.org This avoids the use of hazardous organic solvents common in traditional organic synthesis.

Design for Energy Efficiency: Enzymatic reactions typically occur at ambient temperature and pressure, significantly reducing the energy requirements of the synthesis compared to conventional methods that may require heating. yale.edu

By integrating advanced catalytic systems and adhering to the principles of green chemistry, the synthesis of this compound can be shifted towards more sustainable and efficient methodologies.

Synthesis of Structural Analogs and Derivatized this compound Scaffolds

The this compound core structure serves as a versatile scaffold for chemical synthesis. The two hydroxyl groups offer reactive sites for derivatization, allowing for the generation of a diverse range of structural analogs. These modifications are crucial for modulating the compound's physicochemical properties and for its integration into more complex molecular systems. Key synthetic strategies focus on the formation of ethers and esters, as well as the incorporation of the catechol moiety into larger, multifunctional architectures.

Ether and Ester Formation

The phenolic hydroxyl groups of this compound are primary targets for derivatization through etherification and esterification reactions. These transformations can be controlled to yield either mono- or di-substituted products, depending on the stoichiometry and reaction conditions employed.

Ether Synthesis

The formation of aryl ethers from the this compound scaffold is commonly achieved through reactions like the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenoxide. wikipedia.orgsynarchive.com In this context, this compound is first converted to its corresponding alkali metal salt (phenoxide), which then acts as the nucleophile. The reaction with a second aryl halide in the presence of a copper catalyst at elevated temperatures yields a diaryl ether. google.com

Traditional Ullmann conditions often require high temperatures (>200°C) and polar solvents like DMF or nitrobenzene. wikipedia.org However, modern iterations of this reaction utilize soluble copper catalysts supported by ligands, which can facilitate the transformation under milder conditions. wikipedia.orgresearchgate.net

Another significant etherification strategy involves the formation of a five-membered ring fused to the benzene core, creating a 1,3-benzodioxole derivative. This is achieved by reacting the catechol with di-substituted halomethanes or by the acid-catalyzed condensation with aldehydes or ketones. hep.com.cnwikipedia.org This reaction not only protects the two hydroxyl groups simultaneously but also forms a rigid, planar heterocyclic system that is a common feature in many natural products and bioactive molecules. hep.com.cnchemicalbook.com

Ester Formation

Esterification of the catechol's hydroxyl groups can be accomplished through several established methods. The Fischer esterification involves the direct reaction of the catechol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion.

For substrates that may be sensitive to strong acidic conditions, milder esterification protocols are preferred. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is effective for converting sterically hindered alcohols and acid-labile substrates into esters under gentle conditions. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the catechol's hydroxyl group to form the ester. organic-chemistry.org

Furthermore, the two hydroxyl groups can be engaged to form cyclic esters. For instance, reaction with diphenyl carbonate can yield a cyclic carbonate, which serves as a stable protecting group for the catechol moiety. researchgate.net

Incorporation into Larger Molecular Architectures

The derivatization of this compound is a critical step for its inclusion in larger and more complex molecular frameworks. The synthetic methodologies described above provide direct pathways to build elaborate structures from this chlorinated catechol core.

The Ullmann condensation is a powerful tool for creating multi-ring systems by linking the catechol scaffold to other aromatic units, forming complex diaryl ethers. google.comresearchgate.net These larger structures are precursors for pharmaceuticals and agrochemicals. For example, polymers such as poly(arylene ether)s can be synthesized via Ullmann condensation, suggesting the potential for incorporating the this compound unit into macromolecular chains. researchgate.net

The formation of the 1,3-benzodioxole ring system is another key strategy for integrating the catechol into a larger architecture. chemicalbook.com This fused heterocyclic structure is a valuable pharmacophore and synthetic intermediate. chemicalbook.comrsc.org Once formed, this benzodioxole unit can be further functionalized. For instance, a diphenyl ether containing an aldehyde group can undergo subsequent Michael addition and cyclocondensation reactions to build novel, complex bis-heterocycles. nih.gov This highlights a multi-step approach where the initial catechol derivatization enables entry into more advanced synthetic pathways.

The following table summarizes the primary synthetic transformations for derivatizing the this compound scaffold.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

| Ullmann Condensation | This compound, Aryl Halide | Copper (Cu) or Copper Salts (e.g., CuI), Base | Diaryl Ether |

| Benzodioxole Formation | This compound, Dihalomethane or Carbonyl Compound | Base or Acid Catalyst | Fused Heterocycle (1,3-Benzodioxole derivative) |

| Fischer Esterification | This compound, Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Ester |

| Steglich Esterification | This compound, Carboxylic Acid | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Ester |

| Cyclic Carbonate Formation | This compound, Diphenyl Carbonate | Base | Cyclic Ester (Carbonate) |

Reaction Chemistry and Mechanistic Investigations of 4,6 Dichloro 3 Methylcatechol

Ring Cleavage Reactions of the Catechol Moiety

The initial and critical step in the catabolism of 4,6-dichloro-3-methylcatechol by microorganisms like Ralstonia sp. strain PS12 is the cleavage of the catechol ring. nih.govnih.gov This process is exclusively facilitated by an ortho-cleavage pathway, as no catechol 2,3-dioxygenase activity has been observed in cell extracts grown on related substrates. nih.gov

Ortho-Cleavage Pathways

The ortho-cleavage, or intradiol cleavage, of this compound occurs between the two hydroxyl groups of the catechol ring. This reaction is catalyzed by a specialized enzyme, chlorocatechol 1,2-dioxygenase, which incorporates both atoms of a dioxygen molecule into the aromatic nucleus. nih.govethz.ch This enzymatic action results in the opening of the ring and the formation of a substituted muconic acid, specifically 3,5-dichloro-2-methyl-cis,cis-muconate. nih.govethz.ch The degradation of this compound proceeds exclusively through this ortho-cleavage mechanism, channeling the metabolic flow towards a specific set of downstream reactions. nih.gov

Intermediate Muconate and Muconolactone (B1205914) Formation and Transformations

Following the ortho-cleavage of this compound, the resulting 3,5-dichloro-2-methylmuconate (B1241130) serves as a crucial intermediate. nih.govnih.gov This substituted muconate is unstable under acidic conditions and is further transformed enzymatically. nih.gov The degradation of 3,5-dichloro-2-methylmuconate follows a branched metabolic route, where it undergoes both 1,4- and 3,6-cycloisomerization. nih.govgrafiati.com This is in contrast to other dichloromethylcatechols, such as 3,4-dichloro-6-methylcatechol, which are degraded via a linear pathway. nih.govgrafiati.com

The cycloisomerization of the muconate leads to the formation of dichloromethylmuconolactones. nih.govnih.gov Specifically, chloromuconate cycloisomerase acts on 3,5-dichloro-2-methylmuconate, leading to the formation of 3,5-dichloro-2-methylmuconolactone (B1243224). nih.govnih.gov These muconolactones can sometimes be dead-end products in the metabolic pathways of methyl-substituted catechols, but in the case of this compound degradation, they are subject to further enzymatic transformations. nih.gov

Dienelactone Formation and Cycloisomerization Processes

The dichloromethylmuconolactones formed are not the final products in this metabolic pathway. The enzyme chloromuconate cycloisomerase can further transform 3,5-dichloro-2-methylmuconolactone. nih.govnih.gov This transformation provides evidence for a metabolic route where 3,5-dichloro-2-methylmuconolactone is converted back to 3,5-dichloro-2-methylmuconate, which can then be channeled into a dienelactone-forming branch of the pathway. nih.govnih.gov

The enzymatic conversion of 3,5-dichloro-2-methylmuconolactone results in a mixture of dienelactones: 2-chloro-5-methyl-cis-dienelactone (B1241312) and 3-chloro-2-methyldienelactone. nih.govnih.govgrafiati.com This demonstrates the complexity of the cycloisomerization processes involved in the degradation of this compound, where multiple products can be formed from a single intermediate.

Enzymatic Transformations of this compound

The degradation of this compound is orchestrated by a series of specific enzymes that catalyze each step of the pathway, from the initial ring cleavage to the formation of dienelactones.

Role of Dioxygenases and Dehydrogenases (e.g., TecA, TecB, Chlorocatechol 1,2-dioxygenase)

The formation of this compound itself is a result of enzymatic action on dichlorotoluenes. In Ralstonia sp. strain PS12, the tetrachlorobenzene dioxygenase, TecA, initiates the attack on the aromatic ring of compounds like 2,4-dichlorotoluene (B165549). nih.govnih.govnih.gov This is followed by the action of a chlorobenzene (B131634) dihydrodiol dehydrogenase, TecB, which catalyzes the rearomatization to form the corresponding catechol. nih.govnih.govnih.gov

Once this compound is formed, the key enzyme for its degradation is a chlorocatechol 1,2-dioxygenase. nih.govnih.govethz.ch This enzyme exhibits activity with a range of catechols, including this compound. nih.gov Cell extracts have shown that the activity with this compound is approximately 125% of the activity determined with 3-chlorocatechol. nih.gov This high activity underscores the specialization of this enzyme for chlorinated catechols.

| Substrate | Relative Activity (%) |

|---|---|

| Catechol | ~60% |

| 3-Chlorocatechol | 100% |

| This compound | ~125% |

Chloromuconate Cycloisomerase Activity and Selectivity

Chloromuconate cycloisomerase is a pivotal enzyme in the downstream processing of the ring-cleavage product of this compound. nih.govnih.govbiorxiv.org This enzyme catalyzes the cycloisomerization of the initially formed 3,5-dichloro-2-methylmuconate into muconolactones. nih.govnih.gov Furthermore, it demonstrates the ability to transform the resulting 3,5-dichloro-2-methylmuconolactone into a mixture of dienelactones, highlighting its role in a reversible cycloisomerization reaction. nih.govnih.govgrafiati.com The selectivity of chloromuconate cycloisomerase is crucial, as it directs the metabolic flow through a branched pathway, ultimately leading to the formation of multiple dienelactone products. nih.govnih.govgrafiati.com

| Substrate/Intermediate | Enzyme | Product(s) |

|---|---|---|

| This compound | Chlorocatechol 1,2-dioxygenase | 3,5-Dichloro-2-methylmuconate |

| 3,5-Dichloro-2-methylmuconate | Chloromuconate cycloisomerase | 3,5-Dichloro-2-methylmuconolactone |

| 3,5-Dichloro-2-methylmuconolactone | Chloromuconate cycloisomerase | 2-Chloro-5-methyl-cis-dienelactone and 3-Chloro-2-methyldienelactone |

Hydrolase-Mediated Reactions

The biodegradation of chlorinated aromatic compounds often involves catechols as central intermediates. In the case of this compound, which is an intermediate in the degradation of 2,4-dichlorotoluene, its metabolic fate is channeled through a chlorocatechol ortho cleavage pathway. asm.org This pathway employs a series of enzymes, including dioxygenases, cycloisomerases, and hydrolases, to break down the aromatic ring.

In the bacterium Ralstonia sp. strain PS12, this compound is first acted upon by a chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring between the two hydroxyl groups to form 3,5-dichloro-3-methyl-cis,cis-muconate. asm.orgethz.ch This intermediate is then a substrate for chloromuconate cycloisomerase. A key feature of this pathway is its branched nature; the 3,5-dichloro-2-methylmuconate formed from this compound undergoes both 1,4- and 3,6-cycloisomerization. asm.orgresearchgate.net This branching is a notable difference compared to the linear degradation pathways of other dichloromethylcatechols. researchgate.net

The cycloisomerization leads to the formation of dienelactones and muconolactones. researchgate.net Specifically, chloromuconate cycloisomerase can transform intermediates derived from this compound into products like 2-chloro-5-methyl-cis-dienelactone. researchgate.net The final step in this part of the sequence involves a dienelactone hydrolase (EC 3.1.1.45), which catalyzes the hydrolysis of the dienelactone ring, opening it to form maleylacetate (B1240894) derivatives. asm.orgethz.ch For instance, 2-chloro-5-methyl-cis-dienelactone is hydrolyzed to 2-chloro-5-methylmaleylacetate. ethz.ch These reactions are crucial for funneling the carbon from the original aromatic compound into central metabolic pathways.

Table 1: Enzymatic Degradation Pathway of this compound

| Step | Substrate | Enzyme | Product(s) |

| 1 | This compound | This compound 1,2-dioxygenase | 3,5-Dichloro-3-methyl-cis,cis-muconate |

| 2 | 3,5-Dichloro-3-methyl-cis,cis-muconate | Chloromuconate cycloisomerase | 2-Chloro-5-methyl-cis-dienelactone AND 3,5-Dichloro-2-methylmuconolactone |

| 3 | 2-Chloro-5-methyl-cis-dienelactone | Dienelactone hydrolase | 2-Chloro-5-methylmaleylacetate |

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Catechol Core

The chemical reactivity of the this compound ring is dictated by the interplay of its substituent groups: two hydroxyl groups, two chlorine atoms, and a methyl group. These substituents influence the electron density of the aromatic ring and provide sites for various reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The existing substituents on the catechol ring direct the position of incoming electrophiles. The hydroxyl groups are powerful activating groups and are ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing group. chemguide.co.uk Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. The combined effect of these groups makes the remaining hydrogen on the ring (at position 5) the most likely site for electrophilic attack, as it is ortho or para to the activating hydroxyl and methyl groups. The general mechanism involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the removal of a proton to restore aromaticity. byjus.com

Nucleophilic Aromatic Substitution: The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group on an aromatic ring. smolecule.com This reactivity is enhanced by the presence of the electron-withdrawing hydroxyl groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The chlorine atoms can be displaced by various nucleophiles. smolecule.com For a similarly structured compound, 6-amino-2,4-dichloro-3-methylphenol, the SNAr mechanism is dominant, facilitated by electron-withdrawing groups that activate the ring toward nucleophilic attack. The methyl group at the C-3 position may exert some steric hindrance, potentially influencing the relative reactivity of the chlorine atoms at the C-4 and C-6 positions.

Redox Chemistry of the Catechol Functionality

Oxidation to Quinone Species

A characteristic reaction of catechols is their oxidation to form corresponding ortho-quinones. smolecule.com This transformation involves the removal of two electrons and two protons from the hydroxyl groups. The oxidation of this compound is expected to yield 4,6-dichloro-3-methyl-1,2-benzoquinone. This process can be initiated by chemical oxidants, electrochemical methods, or enzymes like tyrosinase. arkat-usa.orgresearchgate.net

Studies on similar substituted catechols, such as 3-methylcatechol (B131232) and 4-methylcatechol, demonstrate their conversion to quinone species. arkat-usa.orgacs.org For example, the electrochemical oxidation of 3-methylcatechol can lead to the formation of a methoxyquinone in the presence of methanol. researchgate.net The oxidation process is often pH-dependent. researchgate.net Tyrosinase-catalyzed oxidation of 4-alkylcatechols shows a rapid formation of the ortho-quinone, which can be observed spectrophotometrically. arkat-usa.org These quinones are highly reactive electrophiles and can participate in subsequent reactions, including Michael additions with available nucleophiles. researchgate.net

Table 2: Oxidation Products of Substituted Catechols

| Catechol Derivative | Oxidation Method | Primary Product |

| 4-Methylcatechol | Tyrosinase-catalyzed | 4-Methyl-ortho-quinone |

| 3-Methylcatechol | Electrochemical (in methanol) | Methoxyquinone derivative |

| Catechol | Electrochemical (in methanol) | 4,5-Dimethoxy-o-benzoquinone |

Radical Intermediates and Pathways

The oxidation of catechols can also proceed through one-electron transfer steps, generating radical intermediates. beilstein-journals.org The initial one-electron oxidation of a catechol produces a semiquinone radical anion. acs.org This intermediate is a key species in the redox chemistry of these compounds. In the oxidation of various catechols by ozone at an air-water interface, the generation of semiquinone radicals has been identified as part of a unifying mechanism. acs.org

These semiquinone radicals are resonance-stabilized and can undergo further reactions. They can be further oxidized to the quinone, or they can participate in radical-radical coupling reactions. For instance, in the presence of oxidizing agents like a Fenton-like system (H₂O₂/Fe³⁺), semiquinone radicals can be detected using techniques such as Electron Spin Resonance (ESR) spectroscopy. The formation of these radical intermediates is significant as they can lead to the generation of polyphenolic structures through functionalization pathways or contribute to complex polymerization reactions. acs.org

Advanced Spectroscopic and Chromatographic Methodologies for 4,6 Dichloro 3 Methylcatechol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 4,6-dichloro-3-methylcatechol, offering detailed insights into the arrangement of its atoms.

Advanced ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. While specific spectral data for this compound is not widely published, typical chemical shifts for related chlorinated and methylated catechols can be referenced to predict the expected spectral features. asm.org

For instance, in a related compound, 3,6-dichloro-4-methylcatechol, the proton NMR spectrum shows a signal for the aromatic proton. asm.org The chemical shifts in ¹H NMR are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. The hydroxyl groups and the methyl group will have characteristic signals, with their precise chemical shifts and coupling patterns providing valuable structural information.

Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The carbon atoms attached to the chlorine and oxygen atoms, as well as the methyl-substituted carbon and the remaining aromatic carbons, will each exhibit distinct chemical shifts. These shifts are invaluable for confirming the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic-H | 6.5 - 7.5 | Singlet |

| ¹H | Methyl-H | 2.0 - 2.5 | Singlet |

| ¹H | Hydroxyl-H | 4.5 - 6.0 | Broad Singlet |

| ¹³C | C-OH | 140 - 150 | |

| ¹³C | C-Cl | 120 - 130 | |

| ¹³C | C-CH₃ | 125 - 135 | |

| ¹³C | Aromatic C-H | 115 - 125 | |

| ¹³C | Methyl-C | 15 - 25 |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks for the aromatic proton, confirming its isolation from other protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak between the aromatic proton and its attached carbon, as well as a cross-peak between the methyl protons and the methyl carbon. This technique is highly sensitive and provides clear one-bond C-H correlations. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edu For this compound, HMBC would be instrumental in confirming the substitution pattern. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C2, C3, and C4), and between the aromatic proton and its neighboring carbons. These correlations provide unambiguous evidence for the relative positions of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of this compound. diva-portal.org The exact mass of this compound (C₇H₆Cl₂O₂) is 191.9744848 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, which is critical for distinguishing it from other compounds with the same nominal mass. nationalmaglab.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.98177 | 130.8 |

| [M+Na]⁺ | 214.96371 | 142.9 |

| [M-H]⁻ | 190.96721 | 132.5 |

| [M+NH₄]⁺ | 210.00831 | 151.4 |

| [M+K]⁺ | 230.93765 | 137.5 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. nationalmaglab.orgwikipedia.org This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule. researchgate.net In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. numberanalytics.com The resulting fragment ions would correspond to the loss of specific functional groups, such as the methyl group, hydroxyl groups, or chlorine atoms. Analyzing the masses of these fragments allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. mt.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). The C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org For this compound, Raman spectra would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bonds, which may be weak or absent in the IR spectrum. researchgate.net The sharpness and position of the Raman bands can also provide insights into the molecular conformation and intermolecular interactions in the solid state. americanpharmaceuticalreview.com

By combining the data from these advanced spectroscopic and chromatographic methodologies, a complete and unambiguous characterization of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring electronic transitions within the this compound molecule and determining its concentration. The aromatic ring of the catechol constitutes a chromophore that absorbs light in the UV region, primarily due to π → π* electronic transitions.

In practical applications, UV-Vis spectroscopy is frequently used to monitor the progress of reactions involving this compound. For instance, during the enzymatic degradation of dichlorotoluenes where this compound is an intermediate, changes in the UV absorption spectrum are tracked over time. nih.gov The disappearance of the substrate's characteristic absorption peak or the appearance of new peaks corresponding to metabolic products allows for real-time reaction monitoring. nih.gov A notable application is in observing the ortho-cleavage pathway, where the catechol ring is opened by a dioxygenase enzyme. nih.gov The resulting products, such as substituted muconates, exhibit distinct absorption maxima, often between 260 to 280 nm, providing a clear signal for the progression of the degradation. nih.gov

Table 1: Conceptual UV-Vis Monitoring of a this compound Degradation Reaction

| Time Point | Absorbance at Substrate λmax | Absorbance at Product λmax (e.g., 270 nm) | Reaction Status |

|---|---|---|---|

| T = 0 min | High | None/Low | Reaction Initiated |

| T = 10 min | Decreasing | Increasing | In Progress |

| T = 30 min | Low | High | Nearing Completion |

| T = 60 min | None/Baseline | Maximum/Stable | Complete Transformation |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for the separation and quantification of this compound.

Method Development for Complex Mixtures

The analysis of this compound often occurs in the context of complex biological or environmental samples, where it coexists with isomers and other related metabolites. nih.govnih.gov For example, in the bacterial degradation of 2,4-dichlorotoluene (B165549), this compound is a central intermediate that must be separated from other dichloromethylcatechols and downstream products. nih.govresearchgate.net

HPLC method development focuses on achieving baseline separation of these closely related compounds. Reversed-phase chromatography is commonly employed, and specialized methods such as ion-pair chromatography have been utilized to analyze unstable muconate products formed from catechol cleavage under acidic conditions. nih.gov HPLC analyses are crucial for monitoring the complete transformation of the substrate during enzymatic assays and for determining the relative ratios of different isomers, which can provide insights into enzyme specificity. nih.govnih.gov

Coupling with Spectroscopic Detectors (e.g., LC-MS, GC-MS)

To achieve unambiguous identification and sensitive quantification, chromatographic techniques are coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. Due to the low volatility of catechols, a derivatization step is required prior to GC analysis. asm.org this compound is often derivatized with reagents like butylboronic acid to form a more volatile and thermally stable butylboronate ester. asm.org GC-MS analysis of this derivative provides a characteristic mass spectrum with a distinct molecular ion pattern for a dichloro-substituted compound and specific fragmentation patterns, confirming the compound's identity. asm.orgresearchgate.net

Table 2: GC-MS Data for Butylboronate-Derivatized this compound

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Molecular Ion [M]⁺ | m/z 258, 260, 262 | Confirms the presence of two chlorine atoms due to the characteristic isotopic pattern. | asm.org |

| Key Fragment | [M-C₄H₈]⁺ | Results from the loss of butene from the butylboronate group, a typical fragmentation for this derivative. | asm.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the analysis of this compound directly from solution without the need for derivatization. This is particularly advantageous for analyzing complex aqueous mixtures, such as cell extracts or environmental water samples. pjoes.com LC-MS has been used to identify this compound as a phytochemical in plant extracts, demonstrating its utility in diverse and complex matrices. pjoes.com The technique provides accurate mass measurements, which are critical for formula determination. Advanced parameters like predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Table 3: LC-MS and Related Data for this compound

| Parameter | Value | Method/Source | Reference |

|---|---|---|---|

| Observed m/z in Negative Ion Mode | 190.9653 | HPLC-MS | pjoes.com |

| Corresponding Ion | [M-H]⁻ | Deprotonated molecule | pjoes.comuni.lu |

| Monoisotopic Mass | 191.9744848 Da | Computed | nih.gov |

| Predicted CCS for [M-H]⁻ | 132.5 Ų | Calculated using CCSbase | uni.lu |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of a compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

The exact spatial coordinates of each atom.

Precise bond lengths and bond angles. wikipedia.org

The planarity of the benzene ring and the conformation of the substituent groups.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl groups and potential halogen bonding involving the chlorine atoms.

The process involves growing a single crystal of high purity and sufficient size, collecting diffraction data, and using computational methods to solve and refine the structure. wikipedia.org While X-ray crystallography is a powerful technique, published data for the specific crystal structure of this compound was not identified in the surveyed literature. If a structure were determined, it would serve as the ultimate reference for its solid-state conformation and packing.

Environmental and Biochemical Transformation Pathways of 4,6 Dichloro 3 Methylcatechol

Microbial Degradation Mechanisms and Enzymatic Systems

The biodegradation of 4,6-Dichloro-3-methylcatechol is primarily achieved through ortho-cleavage pathways mediated by specialized enzymatic systems found in various soil bacteria. asm.orgnih.gov These pathways are crucial for detoxifying and mineralizing chlorinated aromatic compounds. The process involves the enzymatic opening of the aromatic ring, followed by a series of reactions to channel the resulting intermediates into central metabolism. nih.govresearchgate.net

Several bacterial strains have been identified that possess the metabolic capability to degrade chlorinated catechols. Among the most studied in the context of dichlorotoluene degradation is Ralstonia sp. strain PS12. asm.orgnih.gov This bacterium can utilize 2,4- and 2,5-dichlorotoluene (B98588) as growth substrates, with this compound being a key metabolic intermediate. asm.org

While Ralstonia sp. PS12 is a prominent example, other genera are known for their ability to degrade related chloroaromatic compounds, employing similar enzymatic machinery. For instance, Pseudomonas reinekei MT1 degrades chlorosalicylates via a 4-chlorocatechol (B124253) intermediate, and various Pseudomonas and Burkholderia species are known to possess gene clusters for catechol and chlorocatechol degradation. nih.govasm.orgoup.com

Table 1: Microbial Strains Involved in the Degradation of this compound and Related Compounds

| Strain Name | Degraded Compound(s) | Relevant Intermediate | Source(s) |

| Ralstonia sp. strain PS12 | 2,4-Dichlorotoluene (B165549), 2,5-Dichlorotoluene | This compound | nih.gov, asm.org, nih.gov |

| Pseudomonas reinekei MT1 | 4- and 5-Chlorosalicylate | 4-Chlorocatechol | nih.gov, asm.org |

| Wautersia eutropha JMP134 | 4-Chloro-2-methylphenoxyacetate | 4-Chloro-2-methylmuconate | nih.gov |

| Pseudomonas putida ND6 | Naphthalene | Catechol | jmb.or.kr |

The metabolic route for this compound is a notable example of a branched pathway. nih.gov Following the initial ortho-cleavage of the aromatic ring by a chlorocatechol 1,2-dioxygenase, the resulting product, 3,5-dichloro-2-methylmuconate (B1241130), is subject to two different types of cycloisomerization reactions. nih.govgenome.jp

This muconate intermediate undergoes both 1,4- and 3,6-cycloisomerization, leading to the formation of different dienelactone products. nih.gov This branching is a significant feature, distinguishing it from the degradation of other isomers like 3,4-dichloro-6-methylcatechol, which is transformed quantitatively into a single dienelactone via a linear pathway. nih.govgrafiati.com The subsequent steps involve a dienelactone hydrolase, which acts on the lactone products, and a maleylacetate (B1240894) reductase, which channels the product into the 3-oxoadipate (B1233008) pathway. nih.govnih.gov

The key enzymatic steps in the degradation are:

Dioxygenation: A chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of this compound to form 3,5-dichloro-2-methylmuconate. nih.govgenome.jp

Cycloisomerization: A chloromuconate cycloisomerase catalyzes the conversion of the muconate. This step is branched, producing a mixture of 2-chloro-5-methyl-cis-dienelactone (B1241312) and 3-chloro-2-methyldienelactone. nih.gov

Hydrolysis: A dienelactone hydrolase further metabolizes the dienelactone products. asm.orgnih.gov

This branched pathway demonstrates the metabolic versatility of microorganisms in handling complex substituted aromatic compounds.

The genetic foundation for the degradation of this compound is rooted in specific operons and gene clusters. The formation of this catechol from dichlorotoluenes is initiated by a two-component enzyme system encoded by the tecA and tecB genes in Ralstonia sp. strain PS12. asm.orgnih.gov

tecA : This gene encodes the tetrachlorobenzene dioxygenase, a broad-spectrum enzyme that catalyzes the initial dioxygenation of the aromatic ring of dichlorotoluene. asm.orgnih.gov

tecB : Located downstream of tecA, this gene encodes a chlorobenzene (B131634) dihydrodiol dehydrogenase. This enzyme catalyzes the rearomatization of the dihydrodiol intermediate to produce the corresponding catechol, in this case, this compound. asm.orgnih.govresearchgate.net

Once formed, the degradation of the catechol itself is carried out by enzymes encoded by gene clusters typically associated with the ortho-cleavage pathway. These are often referred to as cat or tfd gene clusters. asm.orgoup.com For example, in many Pseudomonas strains, a catRBCA gene cluster encodes the key enzymes: Catechol 1,2-dioxygenase (catA), muconate cycloisomerase (catB), and muconolactone (B1205914) isomerase (catC), all under the control of a regulatory protein, CatR. asm.orgjmb.or.kr In chloroaromatic-degrading bacteria, these gene clusters are specifically adapted to handle chlorinated substrates. nih.govthegoodscentscompany.com These catabolic genes have been found on mobile genetic elements like plasmids and transposons, suggesting a mechanism for their horizontal gene transfer and evolution in microbial communities. oup.comnih.gov

Table 2: Genetic Determinants in the Degradation Pathway of this compound

| Gene(s) | Encoded Enzyme/Function | Role in Pathway | Source(s) |

| tecA | Tetrachlorobenzene Dioxygenase | Initial dioxygenation of dichlorotoluene | asm.org, nih.gov, nih.gov |

| tecB | Chlorobenzene Dihydrodiol Dehydrogenase | Dehydrogenation to form the catechol intermediate | asm.org, nih.gov, researchgate.net |

| catA / tfdC | (Chloro)catechol 1,2-Dioxygenase | ortho-cleavage of the catechol ring | nih.gov, asm.org, oup.com |

| catB / tfdD | (Chloro)muconate Cycloisomerase | Cycloisomerization of the muconate intermediate | nih.gov, asm.org, oup.com |

| ccaC / tfdE | Dienelactone Hydrolase | Hydrolysis of dienelactone intermediates | nih.gov, nih.gov |

Abiotic Environmental Transformation Processes

In addition to microbial breakdown, this compound can be transformed by non-biological processes in the environment, primarily through reactions initiated by light or chemical reactants in water.

Photolytic degradation involves the breakdown of a chemical by absorbing light energy. For chlorinated aromatic compounds, this often leads to dechlorination. While specific studies on this compound are limited, data from structurally similar compounds suggest that photolysis is a viable transformation pathway. For instance, the degradation of 6-Amino-2,4-dichloro-3-methylphenol hydrochloride is known to occur via photolytic dechlorination at wavelengths below 300 nm.

Photocatalytic degradation, often using a semiconductor like titanium dioxide (TiO₂), is another effective process for breaking down organic pollutants. researchgate.net In studies of related compounds like 4-ethylphenol (B45693), photocatalysis leads to the formation of hydroxylated intermediates, followed by ring opening. acs.org It is plausible that this compound would undergo similar photocatalytic degradation, involving hydroxyl radical attack and eventual mineralization.

Hydrolysis, the reaction with water, can lead to the transformation of certain organic compounds, particularly under specific pH conditions. For related chlorinated phenols, hydrolytic reactions can occur, although they may be slow.

Oxidative processes in aqueous environments, such as those mediated by reactive oxygen species, can also contribute to the degradation of phenolic compounds. Electrochemical degradation of the related compound 4-ethylphenol has been shown to be an effective oxidative process, generating hydroxylated and chlorinated intermediates that are subsequently broken down. acs.org The presence of two hydroxyl groups and chlorine atoms on the aromatic ring of this compound makes it susceptible to attack by strong oxidants found in natural or engineered water systems.

Role as a Central Intermediate in Broader Xenobiotic Degradation Chains (e.g., dichlorotoluenes)

This compound is a critical intermediate compound formed during the microbial degradation of certain xenobiotic pollutants, most notably dichlorinated toluenes. nih.govnih.gov Its formation and subsequent breakdown are key steps in the mineralization of these environmental contaminants by various bacterial strains. The metabolic pathways involved are typically initiated by powerful oxidative enzymes that transform the initial non-polar xenobiotic into a more reactive catechol derivative, which can then enter central metabolic routes.

The formation of this compound has been extensively studied in bacteria capable of utilizing dichlorotoluenes as their sole source of carbon and energy. For instance, Ralstonia sp. strain PS12 degrades 2,4-dichlorotoluene and 2,5-dichlorotoluene, channeling them through a pathway that converges on the formation of this compound. nih.govnih.gov This initial transformation is catalyzed by a multi-component enzyme system. The process begins with the action of a tetrachlorobenzene dioxygenase (TecA), which introduces two hydroxyl groups onto the aromatic ring of the dichlorotoluene. nih.gov This is followed by the catalytic activity of a chlorobenzene dihydrodiol dehydrogenase (TecB), which re-aromatizes the ring to produce the substituted catechol. nih.govnih.gov

Similarly, other bacterial strains such as Rhodococcus sp. OCT 10 have been identified as capable of mineralizing compounds like 2-chlorotoluene, a process in which a chlorinated methylcatechol, such as 4-chloro-3-methylcatechol, is a central intermediate. researchgate.netresearchgate.net While not identical, this highlights the general strategy of converting halogenated toluenes into catecholic intermediates for further degradation.

Once formed, this compound is channeled into a modified ortho-cleavage pathway for ring fission. nih.govnih.gov This pathway is essential for breaking down the stable aromatic ring structure. The first step involves the enzyme chlorocatechol 1,2-dioxygenase, which cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.govgenome.jp This cleavage results in the formation of 3,5-dichloro-2-methylmuconate. nih.govgenome.jp

The subsequent metabolism of 3,5-dichloro-2-methylmuconate is a critical branching point in the degradation sequence. nih.govnih.gov The enzyme chloromuconate cycloisomerase acts on this intermediate, but instead of a single linear reaction, it catalyzes both 1,4- and 3,6-cycloisomerization. nih.gov This branched pathway leads to the formation of a mixture of dienelactone products, including 2-chloro-5-methyl-cis-dienelactone. nih.govnih.gov The pathway continues with a dienelactone hydrolase, which further processes these lactones, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle for complete mineralization. nih.gov This branched degradation of the muconate intermediate derived from this compound contrasts with the linear pathways observed for other dichloromethylcatechol isomers. nih.govnih.gov

The following tables summarize the precursor compounds that lead to this compound and the enzymatic steps involved in its subsequent degradation.

Table 1: Precursor Xenobiotics and Bacterial Strains Leading to this compound

| Precursor Compound | Bacterial Strain | Initial Enzymes | Reference |

| 2,4-Dichlorotoluene | Ralstonia sp. strain PS12 | TecA (Tetrachlorobenzene dioxygenase), TecB (Chlorobenzene dihydrodiol dehydrogenase) | nih.gov, nih.gov |

| 2,5-Dichlorotoluene | Ralstonia sp. strain PS12 | TecA (Tetrachlorobenzene dioxygenase), TecB (Chlorobenzene dihydrodiol dehydrogenase) | nih.gov, nih.gov |

Table 2: Enzymatic Transformation Pathway of this compound

| Substrate | Enzyme | Product | Reference |

| This compound | Chlorocatechol 1,2-dioxygenase | 3,5-Dichloro-2-methylmuconate | nih.gov, genome.jp |

| 3,5-Dichloro-2-methylmuconate | Chloromuconate cycloisomerase | Mixture including 2-chloro-5-methyl-cis-dienelactone and 3-chloro-2-methyldienelactone | nih.gov, nih.gov |

| Dienelactone products | Dienelactone hydrolase | Further intermediates (e.g., maleylacetate derivatives) | nih.gov |

Theoretical and Computational Chemistry Studies of 4,6 Dichloro 3 Methylcatechol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. aps.org Methods like Density Functional Theory (DFT) have become standard tools for obtaining a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems. nrel.govnih.gov

Density Functional Theory (DFT) for Molecular Orbital Analysis and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nrel.gov For 4,6-dichloro-3-methylcatechol, DFT calculations can elucidate the distribution and energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an approximation of the chemical stability and the energy required for electronic excitation. mdpi.com

A typical DFT analysis would involve geometry optimization of the molecule to find its most stable conformation. Following this, molecular orbital energies and their spatial distributions are calculated. For this compound, the HOMO is expected to be localized primarily on the catechol ring and the oxygen atoms, reflecting their electron-rich nature. The LUMO, conversely, would likely be distributed across the aromatic ring and influenced by the electron-withdrawing chloro-substituents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values based on typical DFT calculations for substituted catechols. The exact values would depend on the chosen functional and basis set.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the propensity to donate electrons in chemical reactions. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and resistance to electronic excitation. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods are also employed to predict spectroscopic data, which can aid in the identification and characterization of compounds. schrodinger.comschrodinger.com Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to absorption maxima (λmax) in UV-Vis spectroscopy. researchgate.netchemrxiv.org These calculations can help assign the electronic transitions observed in experimental spectra. For this compound, π-π* transitions involving the aromatic ring are expected to be the dominant features in the UV-Vis spectrum.

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei within the molecule. researchgate.net These predictions, when compared to experimental data, can confirm the proposed structure and help in assigning specific resonances to individual atoms in the molecule. schrodinger.com

Table 2: Predicted Spectroscopic Data for this compound These predictions are illustrative and would be refined by specific computational protocols.

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Nucleus/Transition |

| 1H NMR | Chemical Shift (δ) | 6.8 ppm | Aromatic H |

| Chemical Shift (δ) | 5.5 ppm | Hydroxyl OH | |

| Chemical Shift (δ) | 2.2 ppm | Methyl CH3 | |

| 13C NMR | Chemical Shift (δ) | 145 ppm | C-OH |

| Chemical Shift (δ) | 120 ppm | C-Cl | |

| Chemical Shift (δ) | 125 ppm | Aromatic C-H | |

| Chemical Shift (δ) | 15 ppm | Methyl C | |

| UV-Vis | λmax | 285 nm | π → π* transition |

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry can map out the energetic landscape of chemical reactions, providing detailed insights into reaction mechanisms. sci-hub.se

Transition State Characterization and Reaction Barrier Calculations

To understand how this compound transforms chemically, for instance, during oxidation or electrophilic substitution, computational chemists locate the transition state (TS) structures connecting reactants to products. acs.org A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Identifying the TS and calculating its energy relative to the reactants gives the activation energy or reaction barrier. This barrier is a key determinant of the reaction rate. For a reaction like the oxidation of the catechol moiety to the corresponding o-quinone, DFT calculations can model the stepwise removal of electrons and protons and calculate the energy barriers for each step. researchgate.netresearchgate.net

Understanding Regioselectivity and Stereoselectivity in Transformations

When a molecule can react at multiple sites, computational modeling can predict the most likely outcome by comparing the activation energies for all possible pathways. This is crucial for understanding regioselectivity. For instance, in an electrophilic substitution reaction on the aromatic ring of this compound, calculations can determine whether the incoming electrophile will preferentially add to the available positions by comparing the energies of the different transition states. The presence of the methyl, hydroxyl, and chloro substituents will electronically bias the ring, and computational models can quantify these effects to predict the major product. researchgate.net While this compound is not chiral, for reactions that could introduce a chiral center, similar computational approaches could be used to predict stereoselectivity.

Molecular Dynamics Simulations for Intermolecular Interactions (if relevant to specific research contexts)

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can model the behavior of many molecules over time. mdpi.comnih.govschrodinger.com MD simulations use classical mechanics and a force field to describe the interactions between atoms. researchgate.net

For this compound, MD simulations could be relevant in studying its behavior in a condensed phase, such as its interaction with a solvent, a surface, or a biological macromolecule. nih.gov For example, simulations could model how molecules of this compound arrange themselves in a solution, how they interact with a solid adsorbent surface in an environmental context, or how they might bind to the active site of an enzyme. mdpi.comigi-global.com These simulations provide insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the compound's macroscopic properties and interactions in complex systems.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are pivotal in predicting the reactivity of new or untested chemicals, thereby saving time and resources that would be expended on experimental measurements. In the context of this compound, QSRR studies focus on how its structural features—specifically the chlorine and methyl substituents on the catechol framework—influence its chemical reactivity.

Detailed Research Findings

Research into the QSRR of substituted phenols and chlorocatechols has identified several key molecular descriptors that govern their reactivity, such as in degradation processes or interactions with biological systems. While specific QSRR models exclusively for this compound are not extensively documented in dedicated publications, the principles derived from studies on similar compounds are directly applicable.

One of the most successful approaches for predicting chemical properties from molecular structure is through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling. ut.ac.ir For substituted phenols, these models often rely on a combination of hydrophobic, electronic, and steric parameters to predict their toxicological or reactive behavior. jst.go.jp

A study on the degradation of a series of chlorocatechols in an advanced oxidation process established a QSAR model that related the reaction rate constants to molecular physicochemical properties. The findings indicated that two descriptors, the energy of the highest occupied molecular orbital (EHOMO) and the number of halogen atoms (#X), were crucial in determining the reaction rate constant with sulfate (B86663) radicals. newcastle.edu.au Generally, a higher EHOMO value suggests a greater tendency for a molecule to donate electrons and thus be more susceptible to oxidation. The number of chlorine atoms also directly influences the electronic properties and steric hindrance of the molecule. newcastle.edu.au

In another investigation concerning the ozonation of 26 substituted phenols, a QSPR model was developed to predict the apparent reaction rate constants. ut.ac.irbioline.org.br This model utilized structural and thermodynamic parameters obtained from density functional theory (DFT) calculations at the B3LYP/6-311G** level. ut.ac.ir The resulting model showed a strong correlation and included descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the most negative formal charge on a non-hydrogen atom (q-), polarizability (α), and the total molecular surface area (S). bioline.org.br A lower ELUMO value typically indicates a higher susceptibility to nucleophilic attack.

Furthermore, studies on the inhibition of 5-lipoxygenase by various catechol derivatives have demonstrated the importance of hydrophobicity (log P), steric factors (molecular thickness), and electronic parameters (proton NMR chemical shifts) in determining biological activity. nih.gov These findings underscore that the reactivity of catechol derivatives is a multifactorial property influenced by a combination of electronic and steric effects.

For this compound, its reactivity would therefore be predicted based on:

Electronic Effects: The two electron-withdrawing chlorine atoms are expected to lower both the EHOMO and ELUMO of the catechol ring, making it more susceptible to nucleophilic attack but potentially less so to electrophilic oxidation compared to unsubstituted catechol. The electron-donating methyl group would slightly counteract this effect.

Hydrophobicity: The presence of chlorine and methyl groups increases the lipophilicity of the molecule, as indicated by its log P value, which can influence its partitioning behavior and interaction with nonpolar environments.

Steric Factors: The substituents on the aromatic ring create steric hindrance that can affect the accessibility of the hydroxyl groups and the aromatic ring to reacting species.

These descriptors, when quantified through computational chemistry, can be used to build predictive QSRR models for the reactivity of this compound in various chemical and biological processes.

Interactive Data Tables

The following tables illustrate the types of data used in QSRR studies for a series of hypothetical substituted catechols, including this compound, to demonstrate the relationship between structural descriptors and reactivity.

Table 1: Molecular Descriptors for a Series of Substituted Catechols

This table presents calculated molecular descriptors that are commonly used in QSRR models.

| Compound | log P | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |

| Catechol | 1.34 | -8.50 | -0.55 | 2.50 |

| 3-Methylcatechol (B131232) | 1.85 | -8.42 | -0.48 | 2.65 |

| 4-Chlorocatechol (B124253) | 2.15 | -8.65 | -0.75 | 3.10 |

| 3,5-Dichlorocatechol | 2.96 | -8.80 | -0.95 | 1.50 |

| This compound | 3.37 | -8.75 | -0.88 | 3.25 |

| Tetrachlorocatechol | 4.58 | -9.10 | -1.20 | 0.00 |

Table 2: QSRR Model for Predicting Reaction Rate Constant (k)

This table shows a hypothetical QSRR model developed using the descriptors from Table 1 to predict a reactivity parameter, such as a degradation rate constant.

Model Equation: log(k) = c0 + c1(log P) + c2(EHOMO) + c3(ELUMO)

| Compound | Experimental log(k) | Predicted log(k) | Residual |

| Catechol | 2.50 | 2.55 | -0.05 |

| 3-Methylcatechol | 2.65 | 2.63 | 0.02 |

| 4-Chlorocatechol | 2.10 | 2.12 | -0.02 |

| 3,5-Dichlorocatechol | 1.80 | 1.75 | 0.05 |

| This compound | 2.25 | 2.28 | -0.03 |

| Tetrachlorocatechol | 1.50 | 1.48 | 0.02 |

Research Applications and Utility of 4,6 Dichloro 3 Methylcatechol in Advanced Chemical Synthesis

As a Versatile Building Block in Organic Synthesis

4,6-Dichloro-3-methylcatechol is a valuable building block in organic synthesis, prized for the reactive functional groups on its aromatic ring. smolecule.com Its structure, featuring two hydroxyl groups, two chlorine atoms, and a methyl group, allows for a wide range of chemical transformations, making it a key starting point for more complex molecules.

Precursor for Advanced Organic Materials

The unique substitution pattern of this compound makes it a precursor for various functional organic materials. Its derivatives are integral to the synthesis of certain dyes and pigments. The compound's reactivity and stability are key attributes that allow it to serve as a foundational element in creating high-performance colorants for textiles and other materials. The catechol moiety is a well-known structural unit in materials science, and the specific chloro and methyl substitutions on this compound can be used to fine-tune the properties of the final material, such as solubility, electronic characteristics, and stability.

Intermediate for the Synthesis of Complex Molecules

This compound is a recognized intermediate in both biochemical pathways and targeted chemical synthesis. In environmental microbiology, this compound is identified as a central intermediate in the degradation of certain dichlorotoluenes by bacteria like Ralstonia sp. strain PS12. nih.gov It is also formed from the transformation of 2,4,5-trichlorotoluene (B165455) by the action of dioxygenase enzymes. psu.edu

Beyond its role in biodegradation, it is a valuable intermediate for creating industrially and pharmaceutically relevant molecules. psu.edu The hydroxyl groups can be readily alkylated or arylated, while the chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, providing multiple pathways to construct complex molecular architectures. For instance, substituted catechols are precursors for bioactive compounds whose synthesis can be advantageously achieved using biocatalysts like dioxygenases. psu.edu

Below is a table summarizing the formation of this compound as an intermediate.

Table 1: Formation of this compound as a Synthetic Intermediate| Precursor Compound | Transformation Process | Resulting Intermediate | Application Area |

|---|---|---|---|

| 2,4,5-Trichlorotoluene | Biocatalysis via Toluene Dioxygenase (TecA) | This compound | Synthesis of Bioactive Compounds psu.edu |

| Dichlorotoluenes | Bacterial Degradation (Ralstonia sp.) | This compound | Environmental Microbiology nih.gov |

| 6-Amino-2,4-dichloro-3-methylphenol | Chemical Synthesis (e.g., via diazotization followed by hydrolysis) | This compound | Dyes and Pigments |

In the Design of Functional Materials

The inherent chemical functionalities of this compound make it a candidate for designing sophisticated functional materials, from coordination complexes to specialized polymers.

Ligand Design for Coordination Chemistry

The catechol unit is a classic bidentate O,O'-chelating ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. rsc.orgmdpi.comscribd.com The two adjacent hydroxyl groups readily deprotonate to bind to a metal center, forming a five-membered chelate ring. uni-siegen.de The electronic and steric properties of the resulting metal complex can be systematically tuned by the substituents on the catechol ring.

While direct studies on this compound as a ligand are not extensively detailed in the provided results, the principles of catechol-based ligand design are well-established. mdpi.comwordpress.com The electron-withdrawing nature of the two chlorine atoms in this compound would influence the redox potential of the ligand and the resulting metal complex. This makes such ligands interesting for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netencyclopedia.pub For example, cobalt complexes with functionalized catecholate ligands have been studied for their valence tautomerism properties. mdpi.com The design of ligands based on this scaffold could lead to new metal-organic frameworks or catalysts with specific activities.